N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide chemical structure and properties
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide chemical structure and properties
Title: Structural and Functional Profiling of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in Probe Development and Drug Discovery
Executive Summary: In the landscape of modern medicinal chemistry and proteomics, bifunctional small molecules are critical for bridging the gap between phenotypic screening and target deconvolution. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide (Molecular Formula: C17H20N2O2; MW: 284.36) is a highly specialized building block commercialized for proteomics research[1]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind this molecule's design. We will explore how its phenoxyacetamide core acts as a privileged pharmacophore across multiple disease targets, while its functionalized aniline moiety serves as a bioorthogonal handle for affinity-based protein profiling (ABPP).
Structural Chemistry & Physicochemical Profiling
To utilize a chemical tool effectively, one must understand the physical causality dictated by its atomic arrangement. The architecture of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is defined by three distinct modules, each engineered for a specific experimental purpose:
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The 4-Ethylphenoxy Tail (Hydrophobic Anchor): This lipophilic moiety is designed to insert into deep, hydrophobic binding pockets of target proteins (such as kinases or carboxylesterases). The para-ethyl substitution provides optimal van der Waals contacts without exceeding steric limits.
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The Acetamide Linker (Hydrogen Bonding Core): Acting as the central hinge, the acetamide group provides both a hydrogen bond donor (NH) and acceptor (C=O). This is the primary site for dipole-dipole interactions with backbone residues of target proteins.
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The 4-Amino-2-methylphenyl Group (Conjugation Handle): The primary amine (-NH2) at the para position is a highly reactive nucleophile, making it an ideal conjugation point for fluorophores, biotin, or solid-phase agarose beads[1]. Crucially, the ortho-methyl group provides steric hindrance. This restricts the rotation of the phenyl ring (locking the dihedral angle) to reduce entropic penalties upon target binding, and it sterically shields the acetamide nitrogen, ensuring that bioconjugation reactions occur regioselectively at the primary amine.
Table 1: Physicochemical and Predictive ADMET Properties Data summarized for experimental assay planning and solvent selection.
| Property | Value | Experimental Implication |
| Molecular Weight | 284.36 g/mol | Ideal for rapid cellular diffusion and high ligand efficiency. |
| Molecular Formula | C17H20N2O2 | - |
| H-Bond Donors | 2 | Competes for kinase hinge-region binding. |
| H-Bond Acceptors | 3 | Facilitates solubility in polar aprotic solvents (DMSO/DMF). |
| Topological Polar Surface Area (TPSA) | ~57.5 Ų | Excellent membrane permeability; suitable for whole-cell assays. |
| Estimated LogP | ~3.5 | Lipophilic enough for target engagement, requires 1-5% DMSO for aqueous assay buffers. |
The Phenoxyacetamide Scaffold in Target-Based Drug Discovery
The phenoxyacetamide backbone is a "privileged scaffold" in drug discovery, meaning it frequently binds to diverse biological targets with high affinity. By utilizing N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide as a foundational pharmacophore, researchers can generate libraries of target-specific inhibitors.
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Wnt Pathway Modulation (NOTUM Inhibitors): Recent crystallographic fragment screens identified 2-phenoxyacetamides as potent inhibitors of NOTUM, a carboxylesterase that suppresses Wnt signaling by depalmitoleoylating Wnt proteins[2]. Inhibiting NOTUM restores Wnt signaling, presenting a therapeutic avenue for neurodegenerative diseases like Alzheimer's[3].
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Kinase Inhibition (BCR-ABL1): Structure-based virtual screening has demonstrated that phenoxyacetamide derivatives, particularly those linked to functionalized anilines or benzothiazoles, act as potent allosteric inhibitors of the BCR-ABL1 kinase, a critical driver in chronic myeloid leukemia (CML)[4].
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Antimicrobial Targets (EthR): High-throughput phenotypic screening identified N-phenylphenoxyacetamides as potent inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis. Binding of the phenoxyacetamide core to EthR boosts the efficacy of the antituberculosis drug ethionamide[5].
Mechanism of Wnt pathway restoration via NOTUM inhibition by phenoxyacetamide derivatives.
Proteomics: Affinity-Based Protein Profiling (ABPP)
While discovering a phenotypic hit is valuable, identifying its direct protein target is the bottleneck of modern drug discovery. The primary amine on N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide allows it to be rapidly converted into an affinity probe. Similar biotinylated phenoxyacetamide probes have been successfully deployed to pull down targets like Malate Dehydrogenase 2 (MDH2) in hypoxic cancer models[6].
Affinity-Based Protein Profiling (ABPP) workflow using a biotinylated phenoxyacetamide probe.
Methodology 1: Synthesis of a Biotinylated Affinity Probe
Causality Check: We utilize NHS-Biotin because the N-hydroxysuccinimide ester specifically reacts with primary amines at pH 7.5–8.5. The ortho-methyl group on our starting material ensures the internal acetamide nitrogen remains unreactive, preventing unwanted bis-biotinylation.
Step-by-Step Protocol:
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Preparation: Dissolve 10 mg (0.035 mmol) of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide in 500 µL of anhydrous Dimethylformamide (DMF).
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Base Addition: Add 12 µL (0.070 mmol) of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge, keeping the primary amine deprotonated and highly nucleophilic.
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Conjugation: Add 13.5 mg (0.040 mmol, 1.1 eq) of NHS-Biotin to the solution.
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Incubation: Stir the reaction continuously at room temperature for 4 hours protected from light.
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Validation (Self-Validating System): Quench 5 µL of the reaction in 95 µL of 50% Acetonitrile/Water and inject into an LC-MS. You must observe the disappearance of the parent mass (m/z 285.1 [M+H]+) and the appearance of the biotinylated product mass (m/z 511.2 [M+H]+).
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Purification: Purify the crude mixture via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure probe.
Methodology 2: Target Pull-Down and Deconvolution
Causality Check: Hydrophobic molecules like phenoxyacetamides can exhibit non-specific binding to highly abundant sticky proteins (e.g., albumin, actin)[6]. To establish a self-validating protocol, you must run a competitive control where the lysate is pre-incubated with a 100-fold excess of the unmodified parent compound. A true target will disappear from the LC-MS/MS results in the competitive control.
Step-by-Step Protocol:
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Lysate Preparation: Lyse target cells (e.g., K562 cells for BCR-ABL1 targets) in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Centrifuge at 14,000 x g for 15 mins to clear cellular debris.
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Competitive Pre-incubation (Control): Split the lysate into two aliquots. To Aliquot B (Control), add 100 µM of the unmodified N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide. Incubate at 4°C for 1 hour.
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Probe Incubation: Add 1 µM of the Biotinylated Probe to both Aliquot A (Test) and Aliquot B (Control). Incubate at 4°C for 2 hours with gentle rotation.
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Affinity Capture: Add 50 µL of pre-washed Streptavidin agarose beads to both samples. Incubate for 1 hour at 4°C.
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Stringent Washing: Centrifuge beads and wash 5 times with lysis buffer containing 1% NP-40. Rationale: Stringency removes low-affinity, non-specific interactors.
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Elution & Analysis: Boil the beads in 2x Laemmli sample buffer at 95°C for 5 minutes to break the biotin-streptavidin interaction. Resolve proteins via SDS-PAGE and excise unique bands in Aliquot A for in-gel trypsin digestion and subsequent LC-MS/MS identification.
Conclusion
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is far more than a simple catalog chemical; it is a strategically designed molecular tool. By leveraging the proven target-engagement capabilities of the phenoxyacetamide scaffold—demonstrated across Wnt signaling, kinase inhibition, and antimicrobial pathways—and utilizing the primary amine for bioorthogonal conjugation, researchers can rapidly transition from phenotypic hit discovery to definitive target deconvolution. Adhering to the rigorous, self-validating protocols outlined above ensures that the resulting proteomic data is both highly specific and biologically actionable.
References
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Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis ACS Publications URL:[Link]
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Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen MedChemComm (RSC Publishing) URL:[Link]
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Drug Design and Discovery Targeting Neurodegenerative Diseases Longdom.org URL:[Link]
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Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening PubMed (NIH) URL:[Link]
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Synthesis and Structure–Activity Relationship Study of Chemical Probes as Hypoxia Induced Factor-1α/Malate Dehydrogenase 2 Inhibitors ACS Publications URL:[Link]
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- 4. Discovery of N-(2-Acetamidobenzo[ d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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